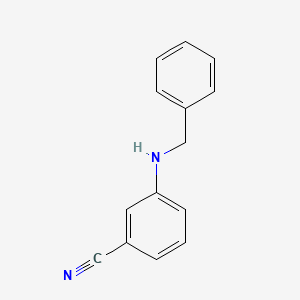

3-(Benzylamino)benzonitrile

Description

Contextualization within Benzonitrile (B105546) and Benzylamine (B48309) Chemical Space

3-(Benzylamino)benzonitrile is an aromatic organic compound that integrates the structural features of both benzonitrile and benzylamine. biosynth.com Benzonitrile, a colorless liquid with a characteristic almond-like odor, consists of a benzene (B151609) ring attached to a cyano group (-CN). atamankimya.com This functional group makes it a valuable precursor in the synthesis of various derivatives, including amines and acids. atamankimya.com It is widely utilized as a solvent and an intermediate in the production of pharmaceuticals, dyes, and resins. atamankimya.com

Benzylamine is also a key precursor in organic chemistry, characterized by a benzyl (B1604629) group (C₆H₅CH₂) linked to an amine functional group (-NH₂). wikipedia.org It serves as a masked source of ammonia, and its derivatives are integral to the synthesis of numerous pharmaceuticals, such as alniditan, lacosamide, and moxifloxacin. wikipedia.org

The structure of this compound, with a benzylamino group at the meta-position of the benzonitrile ring, combines the chemical functionalities of both parent molecules. This unique arrangement allows it to participate in a diverse range of chemical reactions, making it a valuable asset in the synthesis of more complex molecular structures.

Table 1: Key Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₂N₂ |

| Molecular Weight | 208.26 g/mol |

| Appearance | Solid |

| Canonical SMILES | C1=CC=C(C=C1)CNC2=CC=CC(=C2)C#N |

| InChI Key | FDLMAWAPQOCFIM-UHFFFAOYSA-N |

Significance as a Versatile Chemical Building Block and Intermediate in Organic Synthesis

The utility of this compound in organic synthesis stems from the reactivity of its constituent functional groups—the nitrile and the secondary amine. The nitrile group can undergo a variety of transformations, including reduction to a primary amine or hydrolysis to a carboxylic acid. The secondary amine, on the other hand, can be a site for N-alkylation or acylation, allowing for the introduction of diverse substituents.

One of the primary applications of benzonitrile and its derivatives is as building blocks for more complex substrates and as precursors for coordination complexes. biosynth.com Similarly, benzylamines are valuable for the synthesis of isoquinolines, a class of compounds that are key synthetic reagents for many pharmaceuticals. biosynth.com The bifunctional nature of this compound makes it a particularly useful intermediate. For instance, it can serve as a precursor in the synthesis of heterocyclic compounds, which are of great interest in medicinal chemistry.

Research has shown that related aminobenzonitrile derivatives can be synthesized through methods like the nucleophilic substitution of a suitable benzonitrile derivative with an amine. This synthetic flexibility allows for the creation of a library of compounds with varied structural modifications. While specific research on the direct applications of this compound is specialized, the established reactivity of the benzonitrile and benzylamine moieties underscores its potential as a scaffold for generating diverse molecular architectures. For example, derivatives of similar structures have been investigated for their potential biological activities. ontosight.ai

Table 2: Applications of this compound in Organic Synthesis

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| Reduction of Nitrile | Catalytic Hydrogenation (e.g., Pd/C), LiAlH₄ | Primary Amines |

| Hydrolysis of Nitrile | Acid or Base Catalysis | Carboxylic Acids |

| N-Alkylation | Alkyl Halides, Base | Tertiary Amines |

| N-Acylation | Acyl Chlorides, Anhydrides | Amides |

| Cyclization Reactions | Various | Heterocyclic Compounds |

The strategic placement of the benzylamino and nitrile groups on the benzene ring allows for the regioselective introduction of other functional groups through electrophilic aromatic substitution reactions. This versatility solidifies the position of this compound as a valuable intermediate for chemists engaged in the design and synthesis of novel organic compounds for a wide range of research applications.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H12N2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

3-(benzylamino)benzonitrile |

InChI |

InChI=1S/C14H12N2/c15-10-13-7-4-8-14(9-13)16-11-12-5-2-1-3-6-12/h1-9,16H,11H2 |

InChI Key |

GNFZZPRXDCHSIC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=CC(=C2)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Preparation of 3 Benzylamino Benzonitrile

Direct Synthetic Routes to Benzylaminobenzonitriles

Direct approaches to forming the benzylamino-benzonitrile bond are often the most efficient. These methods typically involve the coupling of a benzonitrile (B105546) moiety with a benzylamine (B48309) derivative.

Nucleophilic Substitution Approaches (e.g., of Halogenated Benzonitriles)

Nucleophilic aromatic substitution (SNAr) represents a classical approach for the formation of aryl-nitrogen bonds. In the context of 3-(benzylamino)benzonitrile synthesis, this would typically involve the reaction of a 3-halobenzonitrile (e.g., 3-fluorobenzonitrile or 3-chlorobenzonitrile) with benzylamine. The cyano group, being an electron-withdrawing group, activates the aromatic ring towards nucleophilic attack. However, traditional SNAr reactions often require harsh conditions and may have limited substrate scope.

A related and powerful method is Vicarious Nucleophilic Substitution (VNS), which allows for the C-H functionalization of electrophilic arenes. The mechanism involves the addition of a carbanion to the nitroarene, followed by a base-induced β-elimination. nih.gov This strategy can be adapted for the introduction of aminomethyl groups to activated benzonitrile rings.

Catalytic Amination Protocols (e.g., Palladium- and Copper-Mediated Methods)

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of aryl amines. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a cornerstone of modern C-N bond formation. wikipedia.orgacsgcipr.org This reaction allows for the coupling of aryl halides or triflates with a wide range of amines, including benzylamine, under relatively mild conditions. wikipedia.orgacsgcipr.org The versatility of this method stems from the development of various generations of phosphine ligands that can be tailored to specific substrates. wikipedia.org For instance, the use of bidentate phosphine ligands like BINAP and DPPF provided the first reliable extension to primary amines. wikipedia.org

Copper-catalyzed amination, often referred to as the Ullmann condensation, is another important tool. While traditional Ullmann conditions are often harsh, modern protocols utilize various ligands to facilitate the reaction under milder conditions. acsgcipr.orgnih.gov Copper catalysis can be particularly advantageous for certain substrates and offers a more cost-effective alternative to palladium. researchgate.net Electrochemical methods have also emerged, where a copper salt catalyzes the C-H amidation of arenes with nitriles under mild, room-temperature conditions. nih.govrsc.orgresearchgate.net

| Catalyst System | Aryl Substrate | Amine | Key Features | Reference |

|---|---|---|---|---|

| Pd₂(dba)₃ / BINAP | Aryl Bromide | Primary Amine | Faster reaction rates compared to first-generation catalysts. | cmu.edu |

| Pd(OAc)₂ / (o-biphenyl)P(t-Bu)₂ | Aryl Chloride, Bromide, Triflate | Various Amines | Effective for a wide variety of aryl halides and triflates. | cmu.edu |

| CuI | Aryl Halide | Amine | Ullmann N-arylation under mild conditions. | researchgate.net |

| Copper Acetate (Electrochemical) | Arene (C-H activation) | Acetonitrile/Benzonitrile | Mild, room temperature conditions without strong oxidants. | nih.govrsc.orgresearchgate.net |

Reductive Amination Strategies for Benzonitrile Derivatives

Reductive amination is a versatile method for preparing amines from carbonyl compounds. In the synthesis of this compound, this strategy would typically involve the reaction of 3-formylbenzonitrile (3-cyanobenzaldehyde) with benzylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. researchgate.netias.ac.in A variety of reducing agents can be employed, with sodium borohydride being a common choice for its selectivity and mildness. ias.ac.in This two-step, one-pot process is a highly effective and widely used method for constructing C-N bonds. ias.ac.in The synthesis of primary benzylamines via direct reductive amination has also been explored, using ammonia as the nitrogen source. researchgate.netias.ac.in

Advanced Synthetic Transformations for this compound Analogues

Beyond direct coupling methods, more advanced synthetic strategies are employed to construct complex analogues of this compound, often involving the formation of multiple bonds in a single operation.

Cross-Coupling Methodologies (e.g., Sonogashira, Buchwald-Hartwig)

The Buchwald-Hartwig amination is not only a direct route but also a key tool for building more complex analogues. wikipedia.orgacsgcipr.org For instance, a pre-functionalized 3-aminobenzonitrile can be coupled with a substituted benzyl (B1604629) halide, or vice versa. The reaction's broad functional group tolerance allows for its application in the later stages of a synthetic sequence. wikipedia.orgorganic-chemistry.org

The Sonogashira coupling, a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is another powerful tool for constructing analogues. wikipedia.orglibretexts.orgorganic-chemistry.org A 3-(benzylamino)halobenzonitrile could be coupled with a variety of terminal alkynes to introduce diverse functionality at that position. wikipedia.org The reaction is typically run under mild conditions, often at room temperature with an amine base. wikipedia.orgorganic-chemistry.org

| Reaction | Catalyst System | Coupling Partners | Bond Formed | Key Features | Reference |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium / Phosphine Ligand | Aryl Halide/Triflate + Amine | C-N | Broad substrate scope and functional group tolerance. | wikipedia.orgacsgcipr.orgorganic-chemistry.org |

| Sonogashira Coupling | Palladium / Copper(I) | Aryl Halide + Terminal Alkyne | C-C (sp²-sp) | Mild reaction conditions, useful for introducing alkynyl groups. | wikipedia.orglibretexts.orgorganic-chemistry.org |

Cascade and Multicomponent Reaction Sequences (e.g., Hemiaminal-Heterocyclization-Aza-Mannich)

Cascade reactions, where a series of intramolecular transformations occur sequentially in a one-pot process, offer an elegant and efficient way to build molecular complexity. nih.govustc.edu.cnscilit.com For example, cascade reactions of ortho-carbonyl-substituted benzonitriles with various nucleophiles can lead to the formation of diverse heterocyclic systems. nih.gov An electrochemical-induced tandem reaction of anilines with 2-formyl benzonitrile has been developed to synthesize 3-N-aryl substituted isoindolinones. mdpi.com

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, are highly atom-economical and convergent. researchgate.netmdpi.comnih.govjlu.edu.cnjlu.edu.cn A three-component reaction of an aromatic aldehyde, malononitrile, and an amine can lead to a variety of substituted pyridine or pyran derivatives, depending on the reaction conditions and the nature of the amine. nih.govjlu.edu.cnjlu.edu.cn These strategies allow for the rapid generation of diverse libraries of this compound analogues from simple starting materials.

Green Chemistry Principles in the Synthesis of Benzonitrile Derivatives

The quest for more environmentally benign synthetic routes for benzonitrile derivatives, such as this compound, has led to the adoption of several key green chemistry principles. These strategies aim to reduce waste, lower energy consumption, and utilize less hazardous materials.

Microwave-Assisted Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technique is particularly advantageous for reactions like the Buchwald-Hartwig amination, a common method for forming C-N bonds. In the context of synthesizing this compound, microwave irradiation can significantly enhance the coupling of 3-bromobenzonitrile with benzylamine.

The application of microwave energy allows for rapid and uniform heating of the reaction mixture, which can overcome activation energy barriers more efficiently than traditional heating. This often results in cleaner reactions with fewer byproducts. Research in the broader field of diarylamine synthesis has demonstrated the effectiveness of microwave assistance in reducing reaction times from hours to mere minutes and achieving moderate to excellent yields. nih.gov While specific studies on the microwave-assisted synthesis of this compound are not extensively detailed in publicly available literature, the principles of microwave-assisted Buchwald-Hartwig reactions are directly applicable.

Table 1: Comparison of Conventional vs. Microwave-Assisted Buchwald-Hartwig Amination (Hypothetical Data for this compound Synthesis)

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reactants | 3-Bromobenzonitrile, Benzylamine | 3-Bromobenzonitrile, Benzylamine |

| Catalyst | Palladium-based catalyst (e.g., Pd2(dba)3) | Palladium-based catalyst (e.g., Pd2(dba)3) |

| Ligand | Phosphine-based ligand (e.g., XPhos) | Phosphine-based ligand (e.g., XPhos) |

| Base | Strong inorganic base (e.g., t-BuONa) | Strong inorganic base (e.g., t-BuONa) |

| Solvent | Toluene | Toluene |

| Temperature | 80-110 °C | 100-150 °C |

| Reaction Time | 12-24 hours | 10-30 minutes |

| Yield | Moderate to High | Moderate to Excellent |

This table is a hypothetical representation based on general findings in microwave-assisted Buchwald-Hartwig amination reactions.

Exploration of Biocatalytic Pathways

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. The use of enzymes, such as transaminases, can facilitate the formation of C-N bonds under mild reaction conditions, often in aqueous media. For the synthesis of this compound, a biocatalytic approach could involve the reductive amination of a suitable keto-benzonitrile precursor with benzylamine, catalyzed by a specific transaminase.

Table 2: Potential Biocatalytic Route for this compound Synthesis

| Step | Description | Enzyme | Substrate(s) | Product |

| 1 | Asymmetric amination | Transaminase | 3-Acetylbenzonitrile, Benzylamine | 3-(1-(Benzylamino)ethyl)benzonitrile |

| 2 | Dehydrogenation | Dehydrogenase | 3-(1-(Benzylamino)ethyl)benzonitrile | This compound |

This table outlines a plausible, though not yet explicitly reported, biocatalytic pathway.

Continuous Flow Synthesis for Process Intensification

Continuous flow chemistry has gained significant traction as a method for process intensification, offering enhanced safety, scalability, and efficiency compared to traditional batch processing. nih.gov For the synthesis of this compound via reactions like the Buchwald-Hartwig amination, continuous flow reactors provide precise control over reaction parameters such as temperature, pressure, and residence time. acs.orgrsc.orgscispace.com

This level of control can lead to higher yields, improved product quality, and minimized byproduct formation. researchgate.net Furthermore, the small reactor volumes inherent to flow chemistry mitigate the risks associated with highly exothermic reactions and the handling of hazardous reagents. The integration of in-line purification techniques can further streamline the manufacturing process, leading to a more efficient and sustainable production of the target compound. frontiersin.org

Table 3: Comparison of Batch vs. Continuous Flow Buchwald-Hartwig Amination

| Feature | Batch Process | Continuous Flow Process |

| Reaction Control | Less precise, potential for hotspots | Precise control over temperature and residence time |

| Safety | Higher risk with exothermic reactions | Enhanced safety due to small reactor volumes |

| Scalability | Challenging, often requires re-optimization | Readily scalable by extending operation time or parallelization |

| Productivity | Limited by batch size and cycle time | Higher space-time yields |

| Integration | Difficult to integrate with other processes | Easily integrated with in-line analysis and purification |

Sustainable Solvent Systems

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional solvents used in cross-coupling reactions, such as toluene and dioxane, are often toxic and environmentally harmful. Green chemistry principles advocate for the use of sustainable solvents, which are less hazardous, derived from renewable resources, and readily recyclable. nih.gov

For the synthesis of this compound, research into greener alternatives for palladium-catalyzed aminations has identified several promising solvent systems. nih.gov These include bio-derived solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME), as well as aqueous micellar solutions. nih.govchemrxiv.org These greener solvents not only reduce the environmental footprint of the synthesis but can also, in some cases, enhance catalytic activity and facilitate product separation. acs.org

Table 4: Green Solvent Alternatives for the Synthesis of this compound

| Solvent | Classification | Key Advantages |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived | High boiling point, good for a range of temperatures; readily recyclable. |

| Cyclopentyl methyl ether (CPME) | Green solvent | High boiling point, low peroxide formation, hydrophobic. |

| Water (with surfactant) | Aqueous micellar catalysis | Non-toxic, non-flammable, enables catalyst recycling. |

| p-Cymene | Bio-derived | High boiling point, derived from citrus waste. acs.org |

| Dimethyl Carbonate (DMC) | Green solvent | Biodegradable, low toxicity. acs.org |

Chemical Transformations and Reactivity of 3 Benzylamino Benzonitrile

Reactivity of the Nitrile Moiety

The carbon-nitrogen triple bond of the nitrile group is a primary site of reactivity in 3-(benzylamino)benzonitrile, susceptible to both reduction and oxidation (hydrolysis) reactions.

Reduction to Primary Amines

The nitrile group can be readily reduced to a primary amine, yielding 3-(benzylamino)benzylamine. This transformation is a fundamental reaction in organic synthesis, providing a route to valuable diamine structures. Common methods for this reduction include catalytic hydrogenation and the use of metal hydride reagents.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. Catalysts such as Raney nickel, palladium on carbon (Pd/C), and platinum oxide are effective for the reduction of aromatic nitriles. The reaction is typically carried out under pressure and at elevated temperatures. For instance, benzonitrile (B105546) can be hydrogenated to benzylamine (B48309) with high selectivity using a palladium on carbon catalyst under mild conditions (30 °C, 6 bar) in a biphasic solvent system with a medium acidic additive.

Metal Hydride Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of nitriles to primary amines. The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to liberate the amine. The mechanism involves the nucleophilic attack of a hydride ion from LiAlH₄ on the electrophilic carbon of the nitrile, followed by further reduction of the intermediate imine. While highly efficient, LiAlH₄ is a strong and non-selective reducing agent, which must be considered in the presence of other reducible functional groups.

| Reduction Method | Reagents and Conditions | Product |

| Catalytic Hydrogenation | H₂, Raney Ni or Pd/C, Pressure, Heat | 3-(Benzylamino)benzylamine |

| Metal Hydride Reduction | 1. LiAlH₄, THF 2. H₂O | 3-(Benzylamino)benzylamine |

Oxidation to Carboxylic Acid Derivatives

The nitrile group can be hydrolyzed to a carboxylic acid, a transformation that proceeds under either acidic or basic conditions. This reaction converts this compound into 3-(benzylamino)benzoic acid.

Acid-Catalyzed Hydrolysis: Heating the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, results in the formation of the corresponding carboxylic acid and an ammonium salt. The mechanism involves the initial protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, facilitating the attack by water. The intermediate amide is then further hydrolyzed to the carboxylic acid.

Base-Catalyzed Hydrolysis: Alternatively, heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide or potassium hydroxide, also yields the carboxylic acid upon subsequent acidification. The reaction initially produces the carboxylate salt and ammonia. The mechanism involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon, followed by hydrolysis of the intermediate amide.

| Hydrolysis Method | Reagents and Conditions | Product |

| Acid-Catalyzed | H₂SO₄ (aq) or HCl (aq), Heat | 3-(Benzylamino)benzoic acid |

| Base-Catalyzed | 1. NaOH (aq) or KOH (aq), Heat 2. H₃O⁺ | 3-(Benzylamino)benzoic acid |

Transformations Involving the Benzylamino Group

The secondary amine of the benzylamino group is a nucleophilic center and can participate in a variety of substitution and cyclization reactions.

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of the benzylamino group allows it to act as a nucleophile, readily undergoing reactions such as N-alkylation and N-acylation.

N-Alkylation: This reaction involves the introduction of an alkyl group onto the nitrogen atom. It is typically achieved by treating this compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base. The base deprotonates the secondary amine, increasing its nucleophilicity and facilitating the attack on the alkyl halide.

N-Acylation: The introduction of an acyl group onto the nitrogen atom can be accomplished using acylating agents such as acyl chlorides or acid anhydrides. This reaction is often carried out in the presence of a base, like pyridine or triethylamine, to neutralize the hydrogen halide byproduct.

| Reaction Type | Reagents | Product |

| N-Alkylation | Alkyl halide, Base | N-Alkyl-3-(benzylamino)benzonitrile derivative |

| N-Acylation | Acyl chloride or Acid anhydride, Base | N-Acyl-3-(benzylamino)benzonitrile derivative |

Participation in Cyclization Reactions

The benzylamino group, in concert with the nitrile moiety, can participate in intramolecular cyclization reactions to form heterocyclic structures. A prominent example is the synthesis of quinazoline derivatives. Although direct cyclization of this compound to a quinazoline is not straightforward due to the meta-relationship of the reacting groups, derivatives of aminobenzonitriles are key precursors for quinazoline synthesis. For instance, 2-aminobenzonitriles can react with various electrophiles to construct the quinazoline ring system. The amino group acts as a nucleophile, and the nitrile group can be incorporated into the heterocyclic ring through various synthetic strategies, often involving transition-metal catalysis.

Aromatic Ring Functionalization and Derivatization

Both aromatic rings of this compound are susceptible to electrophilic aromatic substitution reactions. The regioselectivity of these reactions is governed by the directing effects of the existing substituents.

On the benzonitrile ring, the nitrile group (-CN) is a deactivating, meta-directing group due to its electron-withdrawing nature. Conversely, the benzylamino group (-NHBn) is an activating, ortho-, para-directing group because the nitrogen lone pair can donate electron density to the ring through resonance. The interplay of these two groups will direct incoming electrophiles. The strong activating effect of the amino group typically dominates, directing substitution to the positions ortho and para to it (positions 2, 4, and 6).

On the benzyl group's phenyl ring, the substituent is an alkylamino group, which is activating and ortho-, para-directing. Therefore, electrophilic substitution on this ring will occur at the positions ortho and para to the methylene bridge.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of concentrated nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen atom (e.g., -Br, -Cl) using a halogen in the presence of a Lewis acid catalyst.

Friedel-Crafts Alkylation: Introduction of an alkyl group (-R) using an alkyl halide and a Lewis acid catalyst like aluminum chloride. However, the presence of the amino group can complicate this reaction as it can coordinate with the Lewis acid catalyst.

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride with a Lewis acid catalyst. Similar to alkylation, the amino group can interfere with this reaction.

The precise conditions and outcomes of these reactions on this compound would require specific experimental investigation to determine the exact regioselectivity and yields.

| Reaction | Reagents | Expected Substitution Pattern (Benzonitrile Ring) | Expected Substitution Pattern (Benzyl Ring) |

| Nitration | HNO₃, H₂SO₄ | Ortho/Para to -NHBn | Ortho/Para to -CH₂- |

| Bromination | Br₂, FeBr₃ | Ortho/Para to -NHBn | Ortho/Para to -CH₂- |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ortho/Para to -NHBn (potential for N-acylation) | Ortho/Para to -CH₂- |

Heterocycle Formation via Intramolecular Reactions of this compound

The intramolecular cyclization of this compound represents a potential pathway for the synthesis of nitrogen-containing heterocyclic compounds. While the broader field of intramolecular reactions of diarylamines and related structures is well-established for forming new ring systems, specific studies detailing the cyclization of this compound itself are not extensively documented in readily available scientific literature. However, based on analogous chemical transformations, theoretical pathways for the formation of heterocycles such as phenanthridines can be proposed. These reactions typically require activation through methods like photolysis or radical-mediated processes to facilitate the formation of a new carbon-carbon or carbon-nitrogen bond.

One plausible transformation is the photochemical cyclization to form a dihydrophenanthridine intermediate, which can subsequently be oxidized to the aromatic phenanthridine core. This type of reaction, often referred to as a Mallory photocyclization, is common for stilbene and its heteroatomic analogues. In the case of this compound, irradiation with ultraviolet light could induce an electrocyclic reaction, forming a new bond between the benzyl ring and the benzonitrile ring. Subsequent elimination of hydrogen would lead to the formation of a substituted phenanthridine.

Another potential route for intramolecular cyclization is through radical-mediated pathways. The generation of a radical on either of the aromatic rings could initiate an intramolecular addition to the other ring, leading to a cyclized intermediate. For instance, a radical initiator could abstract a hydrogen atom, or a precursor with a suitable leaving group could be used to generate a radical species. The subsequent cyclization would be followed by a rearomatization step to yield the final heterocyclic product.

While specific experimental data for this compound is scarce, research on similar systems provides insight into the potential conditions and outcomes. For example, the palladium-catalyzed intramolecular C-H amination of related N-arylbenzylamines has been shown to produce dihydrophenanthridines, which can then be oxidized to phenanthridines. Such a process typically involves a palladium catalyst and an oxidant.

The table below outlines a hypothetical intramolecular cyclization of a derivative of this compound to a phenanthridine derivative, based on established methodologies for similar substrates. This serves as an illustrative example of the type of transformation that could be expected.

| Reactant | Reagents and Conditions | Product | Yield | Reference |

| N-(2-Iodobenzyl)-3-aminobenzonitrile | Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 120 °C | Phenanthridine-1-carbonitrile | Not Reported | Hypothetical |

| Interactive Data Table | ||||

| Reactant | Reagents and Conditions | Product | Yield | Reference |

| N-(2-Iodobenzyl)-3-aminobenzonitrile | Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 120 °C | Phenanthridine-1-carbonitrile | Not Reported | Hypothetical |

It is important to note that the reactivity and the specific outcome of the intramolecular cyclization of this compound would be highly dependent on the reaction conditions employed, including the choice of catalyst, solvent, temperature, and the presence of any additives or oxidizing agents. Further experimental investigation is required to fully elucidate the potential of this compound in the synthesis of heterocyclic compounds through intramolecular reactions.

Mechanistic Investigations and Computational Chemistry of 3 Benzylamino Benzonitrile

Elucidation of Reaction Mechanisms in Synthesis and Transformation

The synthesis of 3-(Benzylamino)benzonitrile, a diarylamine, typically involves the formation of a carbon-nitrogen bond between a benzonitrile (B105546) moiety and a benzylamine (B48309) group. The mechanisms governing these reactions are often complex, involving catalytic cycles and the formation of transient intermediates.

Mechanistic Role of Transition-Metal Catalysts

Transition-metal catalysis is a cornerstone for the synthesis of N-arylated compounds like this compound, offering efficient routes under relatively mild conditions. nih.govrsc.org Catalysts based on palladium (Pd) and copper (Cu) are most common. The generalized catalytic cycle for a palladium-catalyzed N-arylation (e.g., Buchwald-Hartwig amination) provides a representative mechanism.

The key steps in the catalytic cycle are:

Oxidative Addition : The active Pd(0) catalyst reacts with an aryl halide (e.g., 3-chlorobenzonitrile (B1581422) or 3-bromobenzonitrile), inserting itself into the carbon-halogen bond. This forms a Pd(II) complex.

Amine Coordination and Deprotonation : Benzylamine coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form an amido-palladium complex.

Reductive Elimination : This is the final and crucial step where the C-N bond is formed. The diarylamine product, this compound, is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then enter another cycle.

Copper-catalyzed reactions, such as the Ullmann condensation, follow a different, though less universally agreed upon, mechanism. These reactions often require higher temperatures and may involve Cu(I)/Cu(III) catalytic cycles. The coordination of the amine and the aryl halide to the copper center is a critical step, facilitating the eventual C-N bond formation. nih.gov In some modern approaches, electrochemical methods using copper catalysts can also be employed for C-H amidation, presenting an alternative pathway. nih.govrsc.org

The choice of ligand attached to the transition metal is critical as it influences the catalyst's stability, solubility, and reactivity, thereby affecting the efficiency of each step in the catalytic cycle.

Intermediate Formation and Stabilization (e.g., Meisenheimer Complexes)

In the context of nucleophilic aromatic substitution (SNAAr) reactions, the formation of a stabilized intermediate is a key mechanistic feature. When an electron-rich nucleophile, such as benzylamine, attacks an electron-deficient aromatic ring, a resonance-stabilized anionic σ-adduct, known as a Meisenheimer complex, can be formed. rsc.org

For a substrate like 3-halobenzonitrile, the electron-withdrawing nature of the nitrile group (-CN) activates the ring towards nucleophilic attack, although less powerfully than multiple nitro groups. The reaction of an amine with a highly activated aromatic ring, such as 1,3,5-trinitrobenzene, has been shown to proceed through zwitterionic intermediates that subsequently form anionic σ-adducts. rsc.org While this compound synthesis is more commonly achieved via catalytic cross-coupling, a direct SNAAr reaction would mechanistically involve the attack of benzylamine at the carbon bearing the leaving group. This would form a transient Meisenheimer-like intermediate where the negative charge is delocalized across the aromatic ring and onto the nitrile group. The stability of this intermediate is crucial for the reaction to proceed.

Advanced Theoretical and Quantum Chemical Studies

Computational chemistry, particularly through quantum chemical studies, provides profound insights into the molecular properties of this compound that are not easily accessible through experimental means alone.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.gov By employing functionals like B3LYP or B3PW91 with appropriate basis sets (e.g., 6-311G(d,p)), various molecular properties can be calculated with high accuracy. als-journal.comdergipark.org.tr These calculations are fundamental to understanding the electronic and chemical behavior of this compound.

Electronic Structure Analysis (HOMO-LUMO Energetics, Charge Transfer)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing a molecule's chemical reactivity and electronic properties. researchgate.net

HOMO : Represents the ability of a molecule to donate electrons. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzylamino moiety and the phenyl ring, reflecting its nucleophilic character.

LUMO : Represents the ability of a molecule to accept electrons. The LUMO is likely distributed over the benzonitrile portion of the molecule, particularly the electron-withdrawing cyano group.

HOMO-LUMO Energy Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more easily excitable and more chemically reactive.

The presence of the electron-donating benzylamino group and the electron-accepting nitrile group at opposite ends of the conjugated system facilitates intramolecular charge transfer (ICT) upon electronic excitation. nih.govresearchgate.net This phenomenon is a key feature of "push-pull" systems. DFT calculations can quantify this charge transfer by analyzing the electron density distribution in the ground and excited states.

Below is a table of representative calculated electronic properties for benzonitrile, which serves as a reference for understanding the parent structure. The inclusion of the benzylamino group would be expected to increase the HOMO energy and decrease the HOMO-LUMO gap, enhancing its reactivity. sphinxsai.comresearchgate.net

| Property | Calculated Value (eV) |

| HOMO Energy | -7.0 to -7.8 |

| LUMO Energy | -0.5 to -1.2 |

| Energy Gap (ΔE) | 6.3 to 6.6 |

| Note: Values are typical ranges derived from DFT calculations on the parent benzonitrile molecule and can vary based on the specific functional and basis set used. |

Molecular Electrostatic Potential (MESP) and Atomic Charge Distribution

The Molecular Electrostatic Potential (MESP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov It is plotted as a map of electron density, where different colors represent varying electrostatic potentials. researchgate.net

Negative Regions (Red/Yellow) : These areas are characterized by high electron density and are susceptible to electrophilic attack. In this compound, the most negative potential is expected around the nitrogen atom of the cyano group and the nitrogen of the amino bridge due to the presence of lone pairs of electrons.

Positive Regions (Blue) : These areas are electron-deficient and are prone to nucleophilic attack. Positive potentials are typically found around the hydrogen atoms, particularly the amine hydrogen.

Zero Potential Regions (Green) : These represent areas of neutral potential.

Atomic charge distribution analysis, often calculated using methods like Mulliken population analysis, assigns partial charges to each atom in the molecule. ejosat.com.tr This provides a quantitative measure of the local electronic environment. The nitrogen atoms are expected to carry a significant negative charge, while the hydrogen attached to the amine nitrogen and the carbon of the nitrile group would likely exhibit positive charges.

The following table shows a hypothetical but representative distribution of Mulliken atomic charges for key atoms in the this compound structure, as would be predicted by DFT calculations.

| Atom | Predicted Mulliken Charge (a.u.) |

| Nitrile Nitrogen (N) | -0.45 |

| Amine Nitrogen (N) | -0.80 |

| Nitrile Carbon (C) | +0.15 |

| Amine Hydrogen (H) | +0.35 |

| Note: These are illustrative values based on calculations of similar functional groups in related molecules. |

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are vital for applications in photonics and optoelectronics, including optical signal processing and laser technologies. ias.ac.in Organic molecules, particularly those with donor-π-acceptor (D-π-A) structures, are promising candidates for NLO applications due to their large hyperpolarizabilities, which arise from intramolecular charge transfer (ICT). nih.govnih.gov

The structure of this compound features a benzylamino group (electron donor) and a nitrile group (electron acceptor) attached to a phenyl ring (π-bridge), making it a candidate for NLO activity. Theoretical investigations using Density Functional Theory (DFT) are commonly employed to predict the NLO properties of such molecules. researchgate.net Key parameters calculated include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). For related benzonitrile derivatives, DFT calculations have successfully modeled their NLO properties, showing that the benzonitrile moiety often acts as an effective electron-acceptor. nih.govnih.gov

Studies on similar D-π-A systems, such as triarylamine-containing derivatives, have shown that the extent of charge transfer, influenced by the strength of donor and acceptor groups and the nature of the conjugated bridge, directly impacts the magnitude of the third-order NLO response. nih.govanu.edu.auscielo.org.mx For this compound, computational models would predict the second and third-order hyperpolarizabilities (β and γ), providing a quantitative measure of its potential as an NLO material. ias.ac.inresearchgate.net The calculated values for similar organic compounds suggest that molecules with efficient ICT pathways can exhibit significant NLO activity. rsc.org

Table 1: Representative Calculated NLO Properties for a D-π-A Benzonitrile Derivative

| Property | Calculated Value | Method |

|---|---|---|

| Dipole Moment (μ) | Varies with solvent | TD-DFT |

| Avg. Polarizability <α> | Varies with functional | DFT/B3LYP |

| First Hyperpolarizability (β) | >70000 (a.u.) | TD-DFT |

Data is hypothetical based on representative values for similar molecules found in the literature. scielo.org.mx

Conformational Analysis and Thermodynamic Stability

The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical properties and biological activity. Conformational analysis can be performed computationally by mapping the potential energy surface (PES) of the molecule. molssi.orgq-chem.com This is often achieved by systematically rotating specific dihedral angles and calculating the corresponding energy at each step. researchgate.net

Table 2: Calculated Relative Energies from PES Scan of N-benzylaniline

| Dihedral Angle (C8-N1-C2-C3) | Relative Energy (Hartree) | Stability |

|---|---|---|

| 30° | -558.109683 | Local Minimum |

| 140° | -558.100518 | Maximum (Barrier) |

| 180° | -558.109682 | Local Minimum |

| 320° | -558.100524 | Maximum (Barrier) |

Data derived from the potential energy surface scan of the analogous molecule N-benzylaniline. researchgate.net

Molecular Dynamics Simulations for Ligand-Protein Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov In drug discovery, MD simulations provide detailed insights into how a ligand, such as this compound, might bind to and interact with a biological target like a protein. easychair.org These simulations can predict binding affinities, elucidate binding pathways, and characterize the conformational changes in both the ligand and the protein upon binding. nih.govnih.gov

An MD simulation protocol for studying this compound with a target protein would typically involve several steps. First, a starting complex is generated, often using molecular docking to predict an initial binding pose. The complex is then placed in a simulated physiological environment (a box of water molecules and ions). An appropriate force field (like CHARMM or AMBER) is chosen to describe the interatomic forces. lammps.org The simulation then calculates the trajectory of the system over a period ranging from nanoseconds to microseconds. researchgate.net

Computational Design and Prediction in Stereoselective Synthesis

While this compound is an achiral molecule, computational methods are essential for predicting the outcomes of stereoselective syntheses of related chiral compounds. rsc.org The development of predictive models for stereoselectivity is a major goal in modern organic chemistry, aiming to reduce the trial-and-error nature of discovering new synthetic methods. rsc.org

Computational approaches, including DFT and machine learning, can be used to model the transition states of stereodetermining steps in a reaction. emich.edunih.gov By calculating the energies of competing transition states leading to different stereoisomers, the enantiomeric excess (e.e.) of a reaction can be predicted. nih.gov For example, in the asymmetric α-arylation of benzylamines to form chiral α,α-diarylmethylamines, understanding the structure of the chiral organolithium intermediate is key to predicting the stereochemical outcome. bris.ac.uk

Although no studies focus on the stereoselective synthesis of a chiral derivative of this compound, the available computational tools could be applied to such a problem. rsc.org For instance, if a chiral center were introduced, DFT calculations could delineate the energy profile of the reaction to identify the factors controlling stereoselectivity, aiding in the rational design of catalysts and reaction conditions. emich.edu

Reaction Kinetics and Spectroscopic Characterization

Understanding the reactivity and structural properties of this compound requires both kinetic analysis of its transformations and detailed spectroscopic characterization.

Kinetic Studies of Related Benzonitrile Transformations

Kinetic studies on reactions involving the benzonitrile moiety provide insight into the reactivity of the nitrile group. One important transformation is the hydrogenation of benzonitrile. Studies on its liquid-phase hydrogenation over palladium catalysts show that the reaction proceeds via a consecutive sequence: benzonitrile is first hydrogenated to benzylamine, which can then undergo hydrogenolysis to form toluene. The hydrogenation of the nitrile group to the amine is a valuable reaction in the chemical industry.

Another class of reactions involves the 1,3-cycloaddition of benzonitrile oxides to various dipolarophiles. Kinetic studies of these reactions show that rates can be enhanced by increasing solvent polarity. The electronic nature of substituents on the benzonitrile ring also has a significant effect on the reaction rates, as described by Hammett plots. These studies provide fundamental data on how the benzonitrile functional group participates in and is influenced by different reaction conditions.

Spectroscopic Probes for Molecular Structure and Electronic States (e.g., FT-IR, UV-Vis, Fluorescence, Raman)

FT-IR and Raman Spectroscopy: Vibrational spectroscopy is used to identify functional groups and probe the molecular structure. The key expected vibrational modes for this compound are:

C≡N Stretch: The nitrile group gives rise to a strong, sharp absorption band. In benzonitrile, this band appears around 2230 cm⁻¹. frontiersin.org For the benzonitrile cation, this stretch is observed at a lower frequency, around 2130 cm⁻¹. aip.org

N-H Stretch: The secondary amine (N-H) group will exhibit a moderate stretching vibration, typically in the range of 3300-3500 cm⁻¹.

Aromatic C-H and C=C Stretches: The two phenyl rings will show characteristic C-H stretching vibrations above 3000 cm⁻¹ and ring C=C stretching vibrations in the 1400-1600 cm⁻¹ region. mdpi.com

C-N Stretch: The C-N stretching vibrations for the aryl-amine and benzyl-amine bonds are expected in the 1250-1360 cm⁻¹ region.

DFT calculations are frequently used to compute theoretical vibrational spectra, which aids in the assignment of experimental bands. nih.govnih.gov Normal coordinate analysis and Potential Energy Distribution (PED) calculations can provide unambiguous assignments for all fundamental vibrational modes. nih.govmdpi.com

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| -C≡N | Stretch | ~2230 | Strong, Sharp |

| -NH- | Stretch | ~3400 | Moderate |

| Aromatic C-H | Stretch | >3000 | Moderate |

| Aromatic C=C | Ring Stretch | 1400-1600 | Moderate to Strong |

| C-N | Stretch | 1250-1360 | Moderate |

Predicted values are based on data from analogous compounds. researchgate.netfrontiersin.orgaip.orgmdpi.com

UV-Vis Spectroscopy:nih.govresearchgate.netconsensus.appApplications in Advanced Chemical Synthesis and Materials Science for 3 Benzylamino Benzonitrile Analogues

Role as a Key Synthetic Intermediate and Building Block

In organic synthesis, a "building block" is a functionalized molecule used for the modular assembly of more complex molecular structures. sigmaaldrich.com Nitro compounds and other versatile reagents are often considered indispensable building blocks for synthesizing pharmaceutically relevant molecules in both academic and industrial settings. frontiersin.org Analogues of 3-(benzylamino)benzonitrile are valuable intermediates due to the distinct reactivity of their amine and nitrile functional groups, allowing for sequential and selective reactions.

These compounds serve as foundational skeletons in the construction of elaborate molecules. For instance, the related compound 3-hydroxybenzonitrile is a key reactant in the synthesis of 3-[3-(2-quinolinylmethyloxy)benzyloxy]benzonitrile, a complex molecule built by coupling pre-existing building blocks. prepchem.com Similarly, fluorinated analogues such as 3-(Trifluoromethyl)benzonitrile are crucial intermediates in the development of pharmaceuticals, including kinase inhibitors, and advanced agrochemicals. nbinno.com The trifluoromethyl group, in particular, is known to enhance the metabolic stability of bioactive molecules. nbinno.com

A close structural analogue, 3-(Benzylamino)propionitrile, has been utilized as a starting reagent for producing key chiral building blocks essential for the synthesis of various biologically active compounds. sigmaaldrich.com The para-substituted isomer, 4-(Benzylamino)benzonitrile, also functions as a versatile building block in organic synthesis, including in the creation of fluorescent-labeled compounds for biochemical studies.

Integration into Materials Science Research

The inherent chemical properties of this compound analogues make them attractive for incorporation into advanced materials, including polymers and electrochemically active systems.

The functional groups present in these analogues allow them to be integrated into polymeric chains. For example, novel acrylamide (B121943) derivatives containing cyanophenoxy moieties, which are structurally related to benzonitriles, can undergo free-radical polymerization to form new polymers with high thermal stability. sapub.org A common strategy for creating amino-functionalized polymers involves using a protected amino-monomer in the polymerization process, followed by deprotection to reveal the free amino groups in the final polymer structure. beilstein-journals.org

In the field of organic electronics, carbazole-benzonitrile derivatives have been developed as universal host materials for high-efficiency blue organic light-emitting diodes (OLEDs). rsc.org These materials exhibit effective bipolar characteristics, meaning they can transport both holes and electrons, which is critical for the performance of OLEDs. rsc.org Furthermore, other analogues like 3-amino-substituted benzanthrone (B145504) derivatives have been designed as fluorophores, which are substances that emit light and are used for imaging and sensing applications. mdpi.com

The electrochemical behavior of benzonitrile (B105546) analogues has been explored for applications ranging from materials protection to synthetic chemistry. A study on 3-(ferrocenylmethylamine)benzonitrile, an organometallic analogue, investigated its efficacy as a corrosion inhibitor for martensitic steel in a strong acid environment. researchgate.net Electrochemical techniques demonstrated that the compound's inhibitory potential is dependent on its concentration and that it functions via chemical adsorption onto the metal surface. researchgate.net

In synthetic applications, electrochemical methods can initiate powerful chemical transformations. An electrochemically induced cascade reaction involving 2-formyl benzonitrile and various anilines has been developed to produce N-aryl isoindolinones. nih.gov This process uses a catalytic amount of electricity to trigger a series of subsequent chemical reactions, showcasing the synthetic utility of activating the benzonitrile scaffold electrochemically. nih.gov

| Compound/Analogue | Application | Key Finding | Reference |

|---|---|---|---|

| 3-(Ferrocenylmethylamine)benzonitrile | Corrosion Inhibition | Demonstrated effective corrosion inhibition for steel in H2SO4, with efficiency depending on concentration. | researchgate.net |

| 2-Formyl benzonitrile | Electrochemical Synthesis | Used as a substrate in an electrochemical tandem reaction to synthesize complex N-aryl isoindolinones. | nih.gov |

Development of Biologically Relevant Small Molecules

The this compound scaffold and its analogues are frequently employed in medicinal chemistry to generate novel compounds with potential therapeutic value.

Multicomponent reactions, which form complex products in a single step, are a powerful tool for the efficient synthesis of biologically active molecules. mdpi.com The benzylamino and benzonitrile moieties are common features in scaffolds used for this purpose. For example, the synthesis of 2-(Benzylamino-2-Hydroxyalkyl)isoindoline-1,3-dione derivatives, designed as potential multifunctional agents for Alzheimer's disease, utilizes benzylamine (B48309) derivatives as key reactants. mdpi.com

In another targeted application, a series of 5-benzylamino and 5-alkylamino-substituted pyrimido[4,5-c]quinoline (B14755456) derivatives were synthesized as inhibitors of the enzyme casein kinase 2 (CSNK2A), which also showed antiviral activity. mdpi.com The synthesis involved the direct reaction of benzylamines with a pyrimido[4,5-c]quinoline core. mdpi.com The analogue 3-(Benzylamino)propionitrile has also been used as a starting material in the synthesis of a chiral building block for creating other biologically active compounds. sigmaaldrich.com

| Analogue/Scaffold | Synthesized Compound Class | Biological Target/Activity | Reference |

|---|---|---|---|

| Benzylamine derivatives | 2-(Benzylamino-2-Hydroxyalkyl)isoindoline-1,3-diones | Anti-Alzheimer's Agents (AChE/BACE-1 inhibition) | mdpi.com |

| Substituted Benzylamines | 5-Benzylamino-pyrimido[4,5-c]quinolines | CSNK2A Kinase Inhibitors, Antiviral | mdpi.com |

| 3-(Benzylamino)propionitrile | (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid | Chiral building block for biologically active compounds | sigmaaldrich.com |

A "pharmacophore" describes the essential three-dimensional arrangement of molecular features necessary for a molecule to exert a specific biological activity. dergipark.org.tr A "scaffold" is the core structure of a molecule upon which various functional groups are appended to create a library of related compounds. The this compound framework serves as an effective scaffold for designing new therapeutic agents.

In drug design, pharmacophore models can be generated from the structure of a known active ligand or the target protein's binding site. nih.gov These models are then used to screen libraries of compounds to find new "hits" that fit the model's requirements. nih.gov The development of CSNK2A inhibitors provides a clear example of scaffold-based design. mdpi.com Here, the 5-benzylamino-pyrimido[4,5-c]quinoline core acts as the central scaffold. By synthesizing analogues with different substituents on the benzylamino portion, researchers can systematically probe interactions with the target enzyme to optimize potency and other properties. mdpi.com Similarly, the design of multifunctional anti-Alzheimer's agents was based on a (benzylamino-hydroxyalkyl)isoindoline-1,3-dione scaffold, where modifications were made to modulate activity against multiple targets. mdpi.com This approach allows for the rational design of new molecules with improved or novel biological activities based on a proven structural template.

Precursors for Inhibitors of Biological Pathways (e.g., PD-1/PD-L1)

Analogues and derivatives of this compound, which contain the core structural motifs of a substituted benzonitrile or a related benzamide (B126), are valuable precursors in the development of small-molecule inhibitors for critical biological pathways. A significant area of research is their application in targeting the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway. nih.govuj.edu.pl This pathway is a major focus in cancer immunotherapy, as its blockade can enhance the body's anti-tumor immune response. nih.gov

Small-molecule inhibitors are sought as an alternative to monoclonal antibodies due to potential advantages in cost and administration. nih.gov Research has focused on designing derivatives that can effectively disrupt the PD-1/PD-L1 protein-protein interaction. For instance, a series of novel benzamide derivatives were designed and synthesized to identify potent inhibitors of this interaction. nih.gov In these structures, a biaryl core engages in hydrophobic interactions, while an aryl group can form a π–π stacking interaction with key amino acid residues like Tyr56 of the PD-L1 protein. nih.gov

The synthesis of these inhibitors often involves coupling various substituted aromatic rings. The structural framework of compounds like this compound provides a versatile scaffold that allows for systematic modifications to optimize binding affinity and biological activity. For example, by modifying the tail group of a benzamide derivative, researchers were able to form critical hydrogen bond interactions with the PD-L1 protein. nih.gov One of the most potent compounds developed in a particular study, designated D2, exhibited an IC₅₀ value of 16.17 nM, demonstrating its high efficacy in inhibiting the PD-1/PD-L1 interaction. nih.gov This compound was shown to activate the antitumor immunity of T cells, highlighting the therapeutic potential of this class of molecules. nih.gov

Table 1: Inhibitory Activity of Selected Benzamide Derivatives against PD-1/PD-L1 Interaction

| Compound ID | Structure | IC₅₀ (nM) |

|---|---|---|

| BMS202 | Reference Compound | >1000 |

| D2 | Benzamide derivative | 16.17 |

Data sourced from a study on novel benzamide derivatives as PD-1/PD-L1 inhibitors. nih.gov

The development of these small-molecule inhibitors is a rapidly advancing field, with numerous compounds in preclinical and clinical development. nih.govonclive.com The core benzonitrile and benzamide structures are fundamental to many of these next-generation therapies.

Building Blocks for Modified Biomacromolecules (e.g., Alginate Hydrogels)

The chemical scaffold related to this compound, particularly amino-functionalized aromatic compounds, serves as a crucial building block for the chemical modification of biomacromolecules. A notable example is the modification of alginate, a naturally occurring polysaccharide, to create advanced hydrogels for applications such as controlled drug delivery. nih.govnih.gov

Alginate is widely used for creating hydrogels due to its biocompatibility and ability to form gels under mild conditions. researchgate.net However, native alginate hydrogels have limitations, such as instability in certain aqueous environments. To enhance their properties, researchers modify the alginate polymer backbone using chemical reactions. nih.govamazonaws.com One effective method involves forming an amide bond between the carboxylic acid groups of alginate and an amino-containing molecule. nih.govresearchgate.net

For example, 4-(2-aminoethyl)benzoic acid has been used to modify alginate, resulting in a hydrogel with pH-sensitive characteristics. nih.gov This modified alginate hydrogel remains stable in acidic conditions, similar to those in the stomach, but disintegrates in the neutral-to-basic conditions of the intestines. nih.gov This property is highly desirable for targeted oral drug delivery. The degree of modification can be controlled, allowing for the fine-tuning of the hydrogel's disintegration rate. nih.govresearchgate.net

Another method involves the periodate-oxidation of alginate followed by reductive amination with an amino compound. nih.gov This two-step process also allows for controlled modification of the alginate structure, leading to hydrogels with tailored degradation profiles. nih.gov These modification strategies demonstrate how amino-functionalized building blocks, conceptually related to the aminobenzonitrile structure, are instrumental in creating sophisticated biomaterials with advanced functionalities. nih.gov

Table 2: Properties of Modified Alginate Hydrogels

| Alginate Type | Modification Method | Stability in Acidic Fluid (SGF) | Disintegration in Neutral Fluid (SIF) |

|---|---|---|---|

| Unmodified Alginate | None | Stable | Very slow |

| Amide-Coupled Alginate | Direct amide bond formation | Stable | Controlled disintegration |

| Oxidized/Aminated Alginate | Reductive amination | Stable | Disintegration rate depends on oxidation degree |

SGF: Simulated Gastric Fluid; SIF: Simulated Intestinal Fluid. Data synthesized from studies on chemical modification of alginate. nih.govnih.govresearchgate.net

These modified alginate systems exemplify the use of small organic molecules to impart specific, desirable properties to natural polymers, expanding their utility in biomedical applications. researchgate.net

Research on Derivatives, Analogues, and Structure Activity Relationships of Benzonitrile Benzylamine Scaffolds

Synthesis and Functionalization of 3-(Benzylamino)benzonitrile Derivatives

The synthesis of the core this compound structure can be achieved through standard organic chemistry reactions, primarily involving the N-alkylation of 3-aminobenzonitrile with a benzyl (B1604629) halide or the reductive amination of 3-aminobenzonitrile with benzaldehyde. Functionalization of this parent compound to create derivatives can occur at several positions. The secondary amine provides a site for further substitution, while the two aromatic rings (the benzonitrile (B105546) and the benzyl group) are amenable to electrophilic or nucleophilic substitution to introduce a wide array of functional groups.

A common strategy for creating a library of derivatives involves reacting a core molecule with various substituted benzylamines. For instance, in the development of kinase inhibitors, a key synthetic step is the nucleophilic aromatic substitution (SNAr) reaction where a suitable precursor is treated with a series of 2-, 3-, and 4-substituted benzylamines. mdpi.com This approach allows for systematic modification of the benzyl moiety to explore structure-activity relationships (SAR). The resulting esters can then be hydrolyzed, for example using lithium hydroxide (LiOH), to yield the final carboxylic acid derivatives. mdpi.com This modular synthetic approach is highly efficient for generating diverse analogues for biological screening.

Comparative Analysis with Positional and Structural Isomers

The spatial arrangement of functional groups on the benzonitrile ring is critical for molecular interactions with biological targets. The analysis of positional and structural isomers is therefore a cornerstone of medicinal chemistry research involving this scaffold.

Studies on 2-(Benzylamino)benzonitrile and 4-(Benzylamino)benzonitrile

Direct comparative studies focusing specifically on the biological or chemical differences between 2-(benzylamino)benzonitrile, this compound, and 4-(benzylamino)benzonitrile are not extensively detailed in available literature. However, the importance of positional isomerism is a well-established principle in drug design. The location of the benzylamino group (ortho, meta, or para to the nitrile) significantly influences the molecule's electronic distribution, dipole moment, steric profile, and hydrogen bonding capability.

For example, comparative spectroscopic and quantum chemical studies on other sets of benzonitrile isomers, such as 4-acetyl, 4-formyl, and 4-hydroxy benzonitrile, demonstrate that the substituent's position affects vibrational frequencies, molecular stability, and chemical hardness. nih.gov Such analyses are crucial for understanding how each isomer might interact differently with a protein binding pocket. It is expected that the ortho (2-), meta (3-), and para (4-) isomers of (benzylamino)benzonitrile would exhibit distinct biological activities due to these structural and electronic differences.

Investigation of Other Alkylamino- and Substituted Benzylamino-benzonitrile Analogues

Research into related scaffolds provides significant insight into the structure-activity relationships of alkylamino- and substituted benzylamino-benzonitriles. In a study on pyrimido[4,5-c]quinoline (B14755456) derivatives, a series of analogues with substituted benzylamino groups were synthesized to probe interactions within the CSNK2A kinase binding pocket. mdpi.com

The findings revealed that the addition of small electron-donating or electron-withdrawing substituents to the benzyl ring did not dramatically affect the inhibitory activity. mdpi.com This suggests that a strong π-stacking interaction between the benzyl ring and the protein may not be a dominant factor for binding in that specific case. mdpi.com Furthermore, replacing the benzyl group with other alkyl groups, such as cyclohexylmethyl, was shown to maintain potent activity. mdpi.com N-methylation of the amine was also tolerated, but introducing a methyl group at the alpha position of the benzyl substituent led to a tenfold decrease in potency. mdpi.com

| Modification | Observation on Activity | Inference |

|---|---|---|

| Small electron-donating or withdrawing groups on benzyl ring | No dramatic effect on CSNK2A activity. mdpi.com | Suggests the absence of a strong π-stacking interaction with the target. mdpi.com |

| Replacement of benzyl with cyclohexylmethyl | Maintained CSNK2A activity. mdpi.com | Demonstrates that non-aromatic, bulky alkyl groups are well-tolerated. |

| N-methylation of the amine | CSNK2A activity was retained. mdpi.com | Indicates that a hydrogen bond donor at this position is not essential for activity. |

| α-methyl substitution on the benzyl group | 10-fold reduction in potency. mdpi.com | Suggests steric hindrance at this position is detrimental to binding. |

Design and Synthesis of Advanced Scaffolds

The benzonitrile-benzylamine framework serves as a versatile starting point for the design and synthesis of more complex molecules with tailored biological functions. By chemically transforming the nitrile group and incorporating other pharmacologically important moieties, researchers have developed advanced molecular scaffolds.

Benzamidine Derivatives with 1,2,3-Triazole Moieties

The nitrile functional group of a benzonitrile derivative can be readily converted into a benzamidine group, which is a common pharmacophore in medicinal chemistry known for its ability to interact with serine proteases. A general synthesis method involves the conversion of benzonitrile to benzamidoxime, followed by a hydrogenation reduction to obtain the benzamidine.

Researchers have synthesized novel benzamidine derivatives that incorporate a 1,2,3-triazole moiety, a heterocyclic ring known for a wide range of biological activities. These compounds have been investigated for their potential as agricultural fungicides. Studies have shown that while some of these synthesized benzamidines exhibit weak antifungal activity in vitro, they can display excellent efficacy in vivo against pathogens like Colletotrichum lagenarium. For example, one such derivative showed 90% efficacy against this pathogen, outperforming the commercial fungicide carbendazim.

Biphenyl-1,2,3-triazol-benzonitrile Derivatives

To target complex biological interactions, such as the inhibition of the PD-1/PD-L1 protein-protein interaction in cancer immunotherapy, more elaborate scaffolds have been designed. One such approach involves a hybrid design that combines a biphenyl group, a 1,2,3-triazole ring, and a benzonitrile moiety.

A series of 3-(4-((5-((2-methylbiphenyl-3-yl)methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives were designed and synthesized. In these molecules, the 3-benzonitrile portion serves as a key anchor. The synthesis involves multi-step procedures, including the formation of the triazole ring via click chemistry. The resulting compounds were evaluated for their ability to inhibit the PD-1/PD-L1 interaction.

| Compound | PD-1/PD-L1 Inhibition IC₅₀ (μM) |

|---|---|

| Compound 7 | 8.52 beilstein-journals.org |

| Compound 6 | 12.28 beilstein-journals.org |

| Compound 8a | 14.08 beilstein-journals.org |

Among the synthesized compounds, several showed potent inhibitory activity. The most active compound exhibited an IC₅₀ value of 8.52 μM in a homogeneous time-resolved fluorescence (HTRF) assay, marking it as a promising candidate for further optimization as a PD-1/PD-L1 signaling pathway inhibitor. beilstein-journals.org

Benzylidenemalononitrile Derivatives

The synthesis of benzylidenemalononitrile derivatives from a this compound core would necessitate its conversion to the corresponding aldehyde, 3-(benzylamino)benzaldehyde. This aldehyde can then undergo a Knoevenagel condensation with an active methylene compound like malononitrile. The Knoevenagel condensation is a well-established and fundamental reaction in organic synthesis for forming carbon-carbon bonds. nih.govwikipedia.org It involves the nucleophilic addition of a carbanion from an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.org

The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine) or ammonium acetate. wikipedia.orgbhu.ac.in Various methodologies have been developed to improve efficiency and align with green chemistry principles, including the use of microwave irradiation, sonication, and eco-friendly catalysts in aqueous media. bhu.ac.inuni-regensburg.de

While specific literature detailing the Knoevenagel condensation of 3-(benzylamino)benzaldehyde is not prevalent, the reaction is widely applied to a diverse range of substituted benzaldehydes. The reaction conditions are generally mild and tolerant of various functional groups. For instance, aldehydes with electron-withdrawing groups (like nitro or trifluoromethyl) and electron-donating groups have been successfully converted to their corresponding benzylidenemalononitrile derivatives in high yields. nih.gov A tandem process has also been described where benzyl alcohols are oxidized in situ to aldehydes, which then react with malononitrile under visible light. researchgate.net This approach could theoretically be adapted for a precursor like (3-(benzylamino)phenyl)methanol.

The table below illustrates the versatility of the Knoevenagel condensation with various substituted benzaldehydes, which serve as analogues for the potential reaction with 3-(benzylamino)benzaldehyde.

| Aldehyde Reactant | Product | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Iodobenzaldehyde | 2-(4-Iodobenzylidene)malononitrile | NiCu@MWCNT, H₂O/MeOH, RT | High | nih.gov |

| 4-Nitrobenzaldehyde | 2-(4-Nitrobenzylidene)malononitrile | NiCu@MWCNT, H₂O/MeOH, RT | 96 ± 1 | nih.gov |

| 2-Methoxybenzaldehyde | 2-(2-Methoxybenzylidene)thiobarbituric acid | Piperidine, Ethanol | Not specified | wikipedia.org |

| Benzaldehyde | 2-Benzylidenemalononitrile | NiCu@MWCNT, H₂O/MeOH, RT | 92 ± 2 | nih.gov |

| 2-Chlorobenzaldehyde | 2-(2-Chlorobenzylidene)malononitrile | Potassium Alum, H₂O, RT | 91 | rasayanjournal.co.in |

Other Complex Heterocyclic Structures

The nitrile group of the this compound scaffold is a versatile functional group that can participate in cyclization reactions to form a variety of complex heterocyclic structures, particularly pyrimidines and quinolines. These heterocycles are of significant interest in medicinal chemistry.

Pyrimidine Synthesis: One established route to pyrimidine derivatives involves the condensation of a nitrile with other reagents. For example, a one-pot, three-component reaction between an aldehyde, malononitrile, and benzamidine hydrochloride can yield pyrimidine-5-carbonitrile derivatives. growingscience.comresearchgate.net Another approach involves the direct condensation of N-vinyl or N-aryl amides with nitriles, activated by trifluoromethanesulfonic anhydride, to afford the pyrimidine product in a single step. nih.gov In the context of this compound, the nitrile group could react with suitable partners to form a pyrimidine ring, resulting in a complex molecule featuring a benzylamino-phenyl substituent. Gold-catalyzed cycloaddition reactions between N-methyl-N-(phenylethynyl)methanesulfonamide and benzonitrile have also been reported to afford 4-aminopyrimidines. researchgate.net

Quinoline Synthesis: The synthesis of quinolines, another important heterocyclic core, can also be envisioned starting from benzonitrile derivatives. researchgate.net The Friedländer synthesis, a classical method, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group. mdpi.com While this compound does not fit the typical Friedländer starting material, modifications and alternative strategies exist. For instance, the Doebner reaction allows for the synthesis of quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid. nih.gov It is plausible that this compound could be chemically modified to an appropriate aniline or carbonyl precursor to participate in such cyclization reactions, leading to novel quinoline structures.

The following table presents examples of heterocyclic syntheses using benzonitrile or its close derivatives as precursors, illustrating potential pathways for derivatizing the this compound scaffold.

| Starting Material(s) | Heterocyclic Product Class | Reaction Type/Catalyst | Reference |

|---|---|---|---|

| Benzonitrile, Aldehyde, Benzamidine HCl | Pyrimidine | Three-component reaction / Magnetic nano Fe₃O₄ | growingscience.comresearchgate.net |

| N-Aryl Amide, Nitrile | Pyrimidine | Condensation / Trifluoromethanesulfonic anhydride | nih.gov |

| 3-Hydroxybenzonitrile, 3-(2-Quinolinylmethyloxy)benzyl chloride | Quinoline derivative | Williamson ether synthesis | prepchem.com |

| 4-Aminobenzonitrile | Pyrrolyl benzonitrile | Paal-Knorr synthesis | ajol.info |

Q & A

Q. Key Variables :

Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Basic Question

- 1H/13C NMR : The benzylic protons (δ 4.3–4.7 ppm) and nitrile carbon (δ ~115 ppm) are diagnostic. Aromatic protons show splitting patterns dependent on substitution .

- HPLC-MS : Reversed-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve impurities. The molecular ion [M+H]+ at m/z 209 confirms purity .

- FT-IR : Sharp absorption at ~2220 cm⁻¹ (C≡N stretch) and N-H bends (~1600 cm⁻¹) validate functional groups .

How does the benzylic position influence the compound’s reactivity in nucleophilic substitution (SN) and oxidation reactions?

Advanced Question

The benzylic amino group exhibits dual effects:

- Steric hindrance : The bulky benzyl group slows SN2 mechanisms but stabilizes carbocation intermediates in SN1 pathways .

- Electron donation : The amino group activates the benzene ring for electrophilic substitution but deactivates the nitrile group toward nucleophiles.

Q. Oxidation :

- Under mild conditions (e.g., H₂O₂/Fe³⁺), the benzylic C-N bond oxidizes to form 3-aminobenzonitrile derivatives .

- Strong oxidants (KMnO₄) may cleave the aromatic ring, requiring controlled conditions .

What in vitro assays are used to evaluate the anticancer potential of this compound derivatives?

Advanced Question

- MTT assay : Measures cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values typically <10 µM for active derivatives .

- Apoptosis studies : Flow cytometry (Annexin V/PI staining) confirms programmed cell death induction.

- Kinase inhibition : Screening against CDK5 or GSK-3β (see ’s triazolotriazine derivatives) identifies targets .

Q. Structure-Activity Relationship (SAR) :

| Derivative | Modification | IC₅₀ (µM) |

|---|---|---|

| Parent compound | None | >50 |

| Oxindole analog | Disubstituted oxindole | 2.1 |

| Trifluoromethyl | Electron-withdrawing group | 0.7 |

How can researchers resolve discrepancies in reported binding affinities of this compound with biological targets?

Advanced Question

Contradictions often arise from assay conditions or target conformation. Methodological solutions include:

- Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (ka/kd) to avoid false positives from static assays .

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to distinguish specific vs. nonspecific interactions .

- Molecular Dynamics (MD) Simulations : Predicts binding modes under physiological conditions (e.g., solvation effects) .

Case Study :

In DPPH radical scavenging assays, this compound analogs showed variable binding constants (K = 10³–10⁴ M⁻¹) due to electrostatic vs. chemical interaction dominance .

What strategies optimize the stability of this compound in aqueous media for biological assays?

Advanced Question

- pH control : Buffers at pH 6.5–7.5 minimize hydrolysis of the nitrile group.

- Co-solvents : 10% DMSO or ethanol enhances solubility without denaturing proteins .

- Lyophilization : Stable as a hydrochloride salt (e.g., 3-(3-Aminophenyl)benzonitrile HCl in ) .

Q. Degradation Pathways :

| Condition | Major Product |

|---|---|

| Acidic (pH <5) | Benzoic acid derivatives |

| Alkaline (pH >9) | Benzamide via nitrile hydrolysis |

How does the compound’s logP value influence its pharmacokinetic properties in preclinical studies?

Advanced Question

The calculated logP ~2.1 (Predicted via PubChem) balances solubility and membrane permeability:

- Absorption : Moderate lipophilicity enhances intestinal absorption (Caco-2 permeability >5 × 10⁻⁶ cm/s) .

- Metabolism : Susceptible to CYP3A4-mediated oxidation, requiring co-administration with inhibitors (e.g., ketoconazole) in vivo .

Optimization : Introducing polar groups (e.g., morpholine in ) reduces logP to ~1.3, improving aqueous solubility but limiting BBB penetration .